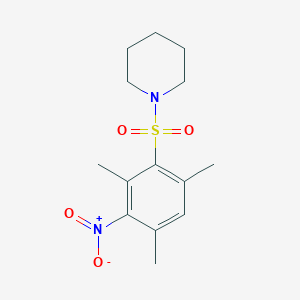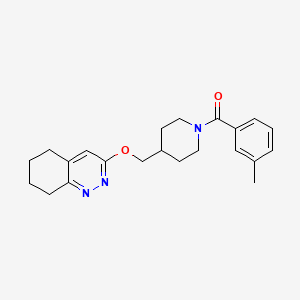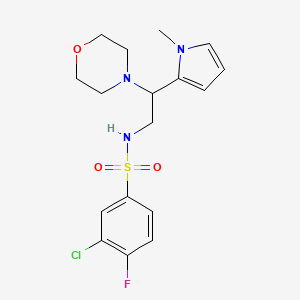
(3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: is a complex organic compound notable for its potential applications across various scientific fields. Its structural components include a dimethylamino group, a phenyl ring, an imidazole ring, a sulfonyl group, and a diazepane ring, making it a multifaceted molecule with significant chemical reactivity and versatility.
Preparation Methods
Synthetic routes and reaction conditions: To synthesize (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, one typically starts with the individual components, such as 3-(dimethylamino)phenyl, 1-methyl-1H-imidazole, and sulfonyl-1,4-diazepane. The synthesis involves a series of stepwise reactions including sulfonation, amidation, and cyclization under controlled conditions, such as moderate temperatures and specific pH levels, to ensure high yield and purity.
Industrial production methods: In an industrial setting, the synthesis of this compound may involve more streamlined and scalable methods. These can include the use of continuous flow reactors for better control of reaction conditions, minimizing waste, and enhancing safety. Optimized catalysts and reagents are employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the imidazole ring, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions may target the imidazole ring and sulfonyl group, potentially leading to deoxygenation or hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the diazepane ring and the phenyl ring.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of palladium or platinum catalysts are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions facilitate substitution reactions.
Major products formed from these reactions:
Oxidation products: typically include quinones and sulfone derivatives.
Reduction products: may include amines and reduced sulfone derivatives.
Substitution products: vary widely but can include various functionalized derivatives based on the substituents used.
Scientific Research Applications
Chemistry: The compound's reactivity and functional group diversity make it a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. Biology: It can serve as a probe or tool in studying biochemical pathways and enzyme mechanisms due to its structural mimicry of biological molecules. Medicine: Potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors, given its ability to interact with a variety of biological targets. Industry: Its unique properties can be harnessed in materials science for creating advanced polymers or as an additive in chemical processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound likely interacts with specific molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins involved in critical biochemical pathways, altering their activity or stability, leading to a cascade of downstream effects.
Comparison with Similar Compounds
Similar compounds: Other compounds with similar structural features include those with dimethylamino groups, phenyl rings, imidazole rings, sulfonyl groups, and diazepane rings. Highlighting its uniqueness: What sets (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone apart is its combination of these groups into a single molecule, offering a unique blend of reactivity and interaction potential not seen in simpler analogs.
Alright, that’s your article! Do you want to delve into anything specific in more detail?
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-21(3)14-19-17/h4,6-7,12-14H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLAELNPDQXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)


![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2449370.png)

![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole](/img/structure/B2449375.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

